molecular formula C14H15N3O B1439981 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one CAS No. 1053656-41-9

7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Cat. No.: B1439981
CAS No.: 1053656-41-9
M. Wt: 241.29 g/mol
InChI Key: ARGXWQQETZHTBW-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is a heterocyclic organic compound It is characterized by a pyrido[3,4-d]pyrimidine core structure with a benzyl group attached at the 7th position

Mechanism of Action

    Target of Action

    The primary target of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is the enzyme Poly (ADP-ribose) polymerase (PARP) . PARP plays a key role in DNA repair and programmed cell death.

    Mode of Action

    This compound interacts with PARP, inhibiting its activity . This inhibition prevents the repair of DNA damage in cancer cells, leading to cell death.

    Result of Action

    The inhibition of PARP by this compound leads to an accumulation of DNA damage in cancer cells. This results in cell death and a reduction in tumor growth .

Biochemical Analysis

Biochemical Properties

7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The interaction between this compound and PARP can inhibit the enzyme’s activity, potentially leading to enhanced DNA damage and cell death in certain contexts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can lead to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis . Additionally, this compound may affect the expression of genes involved in DNA repair and cell survival, further influencing cellular outcomes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PARP is a key aspect of its molecular mechanism . By binding to the active site of PARP, this compound prevents the enzyme from catalyzing the addition of ADP-ribose units to target proteins, thereby disrupting DNA repair processes . This inhibition can lead to increased DNA damage and cell death, particularly in cancer cells that rely on PARP for survival .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, such as storage under inert gas at low temperatures . Prolonged exposure to certain environmental factors may lead to degradation, potentially affecting its efficacy and potency . Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained effects on cellular function, including prolonged DNA damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and enhancing DNA damage in cancer cells . Higher doses can lead to toxic or adverse effects, including severe DNA damage, cell death, and potential toxicity to normal tissues . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s interaction with PARP is a notable example, as it affects the enzyme’s role in DNA repair and cellular metabolism . Additionally, the compound may influence metabolic flux and metabolite levels, further impacting cellular function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its efficacy and potential side effects . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and targeting to specific tissues or cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with PARP may localize it to the nucleus, where it can exert its effects on DNA repair processes . Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one can be achieved through a multi-step process. One common method involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is unique due to its specific substitution pattern and the presence of the benzyl group at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

7-benzyl-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGXWQQETZHTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=NC=NC(=O)C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718793
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-41-9
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Various N-substituted-7-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine derivatives are prepared using a general procedure described below. Accordingly, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is reacted with formamidine acetate to yield 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one, which, in turn, is reacted with POCl3 to afford the 4-chloro derivative. The intermediate chloro derivative is then condensed with substituted aniline or amine to give the desired N-substituted-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine. Debenzylation using standard procedures known in the art followed by nucleophilic displacement of an appropriate 2-halo-pyridine yields the appropriate N-substituted-7-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine. As a representative example, synthesis of N-(4-tert-butylphenyl)-7-(3-chloropyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine is depicted in Scheme 1.
Name
ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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